molecular formula C20H18ClNO4S2 B2764854 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone CAS No. 478245-48-6

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone

Cat. No.: B2764854
CAS No.: 478245-48-6
M. Wt: 435.94
InChI Key: SDBHTUTYWYSQBS-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with methyl groups at positions 4 and 6, a 4-methylphenyl sulfonyl group at position 3, and a 4-chlorophenyl sulfone group at position 2. Its molecular formula is C₂₀H₁₈ClNO₄S₂, with a molecular weight of 435.58 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHTUTYWYSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure the reaction’s efficiency and yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. The sulfone moiety is known to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting specific kinases associated with tumor growth. In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a promising avenue for development as a therapeutic agent against various cancers.

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented, and this compound is no exception. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is thought to involve the inhibition of folic acid synthesis, which is crucial for bacterial growth and replication.

Neurological Applications

Emerging research suggests that compounds similar to 4-chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone may have neuroprotective effects. Studies have explored their potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. This aspect is particularly relevant given the increasing incidence of neurodegenerative disorders globally.

Anti-inflammatory Properties

The compound's structural characteristics suggest it may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. Research indicates that certain sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of a derivative of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, demonstrating effective inhibition at low concentrations.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective effects of similar sulfone compounds reported promising results in models of neurodegeneration induced by oxidative stress. The study utilized primary neuronal cultures treated with the compound, revealing a significant reduction in markers of oxidative damage compared to control groups.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among the target compound and related analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone C₂₀H₁₈ClNO₄S₂ 435.58 4-Chlorophenyl sulfone, 4-methylphenyl sulfonyl, 4,6-dimethyl pyridine
4,6-Dimethyl-2-piperidino-3-pyridinyl 4-methylphenyl sulfone C₁₉H₂₄N₂O₂S 368.47 Piperidino group, 4-methylphenyl sulfonyl, 4,6-dimethyl pyridine
4-Bromophenyl 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl sulfone C₁₉H₁₅BrClNO₄S₂ 500.81 Bromophenyl sulfone, 4-chlorophenyl sulfonyl, 4,6-dimethyl pyridine
Tetradifon C₁₂H₆Cl₄O₂S 356.05 Benzene core, 4-chlorophenyl sulfone, multiple chlorines
4-Methoxybenzyl sulfone derivative Not fully disclosed N/A 4-Methoxybenzyl sulfone, 4-methylphenyl sulfonyl, 4,6-dimethyl pyridine
Propenyl-substituted pyridinone C₁₈H₂₁NO₃S 331.43 2-Methyl-2-propenyl, 4-methylphenyl sulfonyl, pyridinone core

Physicochemical Properties

  • Solubility : The target compound’s 4-chlorophenyl group reduces solubility in polar solvents compared to the methoxybenzyl analogue (), where the electron-donating methoxy group enhances hydrophilicity. However, its sulfone groups improve solubility in aprotic solvents like dimethyl sulfoxide (DMSO) .
  • Stability: The chlorine substituent stabilizes the sulfone group via electron withdrawal, increasing thermal stability relative to the propenyl-substituted pyridinone (), which may degrade under oxidative conditions .
  • Reactivity: The brominated analogue () exhibits higher reactivity in nucleophilic substitution due to bromine’s polarizability, whereas the piperidino derivative () may engage in hydrogen bonding via its amine group .

Biological Activity

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, commonly referred to in chemical literature by its CAS number 478245-42-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C20H18ClNO4S2
  • Molar Mass : 435.95 g/mol
  • CAS Number : 478245-42-0

The compound features a pyridine ring substituted with chlorophenyl and methylphenyl sulfonyl groups, which are significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives of related sulfonyl compounds show significant activity against various bacterial strains:

CompoundMIC (μg/mL)Bacterial Strains Tested
Compound A0.22 - 0.25Staphylococcus aureus, Escherichia coli
Compound B7.7Pseudomonas aeruginosa
Compound C9.9Salmonella Typhi

These findings suggest that the sulfonyl group may enhance the antimicrobial efficacy of the compound by interacting with bacterial cell structures or metabolic pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have evaluated its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeIC50 (μM)
AChE10.4
UreaseNot specified

The inhibition of AChE is particularly noteworthy due to its implications in treating neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

Case Studies

  • Antimicrobial Evaluation : A study involving synthesized derivatives of sulfonamides found that certain compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Enzyme Inhibition Studies : Research on similar compounds indicated that modifications in the sulfonamide structure could lead to improved inhibition rates against AChE and urease, suggesting potential applications in drug development for Alzheimer’s disease and other conditions associated with enzyme dysregulation .

The biological activity of this compound can largely be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : The sulfonamide group may interfere with bacterial folate synthesis or disrupt cell wall integrity.
  • Enzyme Inhibition Mechanism : The compound likely forms stable complexes with target enzymes through non-covalent interactions, effectively blocking their active sites.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone?

  • Methodology : The synthesis typically involves multi-step reactions, starting with nucleophilic substitutions to introduce chlorophenyl and methylphenyl groups. For example, sulfonylation of the pyridine core using (4-methylphenyl)sulfonyl chloride under controlled conditions is critical. Evidence suggests that thiol-ether intermediates may form before oxidation to sulfones . Reaction optimization (e.g., solvent selection, temperature) is essential to avoid side products like over-oxidized sulfoxides .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm substituent positions on the pyridine and benzene rings. For instance, deshielded protons near sulfone groups appear downfield (δ 7.5–8.5 ppm) .
  • IR : Strong S=O stretching vibrations near 1150–1350 cm1^{-1} validate sulfone formation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C20_{20}H18_{18}ClNO4_4S2_2) and detects isotopic patterns for chlorine .

Q. How does the sulfone group influence the compound’s stability under varying pH conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC analysis can track degradation. The sulfone group is generally stable in neutral conditions but may hydrolyze under strongly acidic/basic environments. Buffer solutions (pH 1–13) and LC-MS monitoring are used to identify breakdown products like sulfonic acids .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

  • Methodology : Apply response surface methodology (RSM) to variables like catalyst loading, temperature, and reaction time. For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation steps, minimizing byproducts. Evidence from flow chemistry studies highlights the utility of continuous reactors for precise control of exothermic reactions .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For instance, the electron-withdrawing sulfone group activates the pyridine ring for nucleophilic attack at the 2-position. Molecular electrostatic potential (MESP) maps may guide regioselectivity predictions .

Q. How can contradictory data on sulfone oxidation pathways be resolved?

  • Methodology : Comparative studies using oxidizing agents (e.g., mCPBA vs. H2_2O2_2) under identical conditions can clarify discrepancies. For example, H2_2O2_2 in acetic acid may favor sulfoxide intermediates, while mCPBA directly forms sulfones. Kinetic analysis (e.g., Arrhenius plots) and in-situ FTIR can track intermediate formation .

Q. What strategies improve bioavailability in medicinal chemistry applications?

  • Methodology : Derivatization of the sulfone group (e.g., prodrug formation via esterification) enhances solubility. LogP calculations and in vitro permeability assays (Caco-2 cell models) assess absorption. Structural analogs with methyl groups at the 4,6-positions show improved metabolic stability in hepatocyte assays .

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